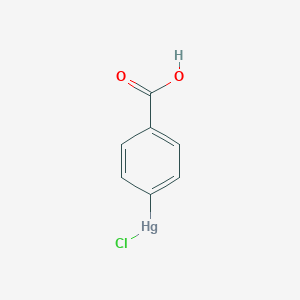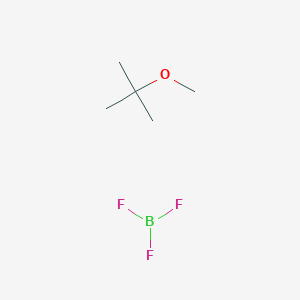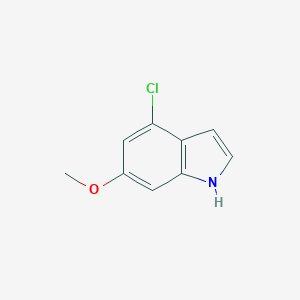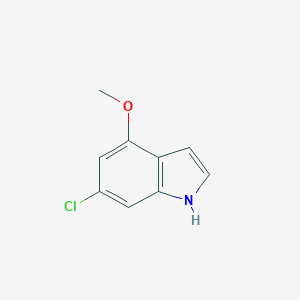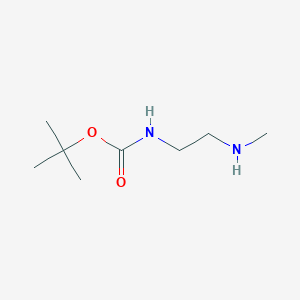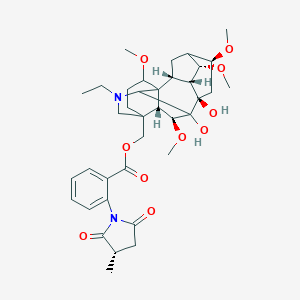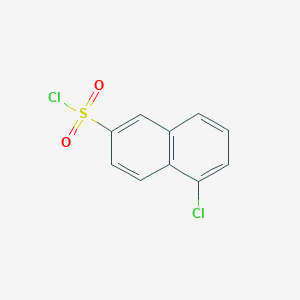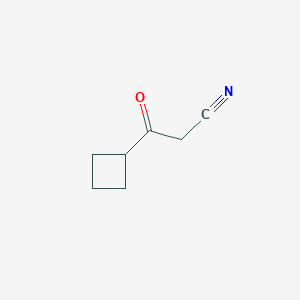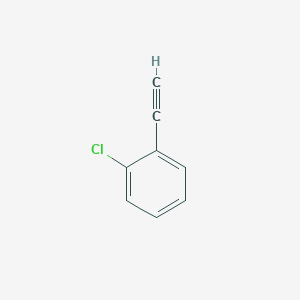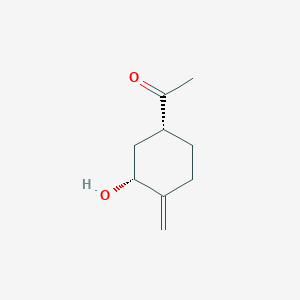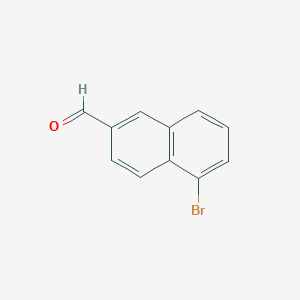
5-Bromonaphthalene-2-carbaldehyde
Vue d'ensemble
Description
5-Bromonaphthalene-2-carbaldehyde is a chemical compound of interest due to its potential as a building block in organic synthesis. Its properties and reactions can lead to a variety of applications in material science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of 5-Bromonaphthalene-2-carbaldehyde and related compounds involves various strategies, including halogenation, aldehyde introduction, and coupling reactions. For instance, compounds with a halonaphthalene carbaldehyde structure have been synthesized and converted into diverse polycyclic carbo- and heterocycles, demonstrating the versatility of this scaffold for Diversity-Oriented Synthesis (Herrera et al., 2016).
Molecular Structure Analysis
The crystal structure of 5-Bromo-2-hydroxybenzaldehyde and related compounds has been determined, revealing planar molecular structures and the influence of substituents on crystal composition (Chumakov et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 5-Bromonaphthalene-2-carbaldehyde include various organic transformations, such as coupling reactions and synthesis of Schiff bases. These reactions can lead to a broad range of derivatives with diverse chemical properties and potential applications in different fields (Ali et al., 2016).
Physical Properties Analysis
Physical properties of compounds related to 5-Bromonaphthalene-2-carbaldehyde, such as solvatochromic behavior, photoluminescence, and thermal stability, have been studied to understand their interaction with the environment and potential applications in materials science (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Bromonaphthalene-2-carbaldehyde derivatives, including reactivity, synthesis pathways, and functional group transformations, have been extensively investigated. Studies highlight the role of such compounds as intermediates in the synthesis of complex molecules and materials with specific properties (Maher, 2018).
Applications De Recherche Scientifique
Preparation of Aromatic Aldehydes and Condensation Products : It is used for preparing aromatic aldehydes, undergoing Doebner reactions, and forming crystalline condensation products with rhodanine (Shanta & Scrowston, 1967).
Synthesis of Highly Functionalized Compounds : The compound is useful in synthesizing highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes with high diastereoselectivity and enantioselectivity (Hong, Nimje, & Liao, 2009).
Synthesis of Thieno-Thiophenes and Pyrimidinones : It is used in the synthesis of thieno-[2,3-b]-, -[3,2-b]-, and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene (Hawkins et al., 1994).
Photochemical Synthesis of Aryl-Furyl Derivatives : 5-Bromonaphthalene-2-carbaldehyde is a starting material for the synthesis of 5-aryl-4-bromo-2-furyl derivatives and is used in the photochemical synthesis of 3- and 5-aryl-2-furyl derivatives (Antonioletti et al., 1985).
Synthesis of Chrysenes and Phenanthrenes : It is used in the synthesis of chrysenes and other a-fused phenanthrenes (Gilchrist & Summersell, 1988).
Antimicrobial Applications : This compound is recognized as a novel antimicrobial compound with potential applications in antibacterial and antifungal research (Makawana et al., 2011).
Preparation of Heterocyclic Carbaldehydes : It is used in the preparation of heterocyclic 2-carbaldehydes and 2-[2H]carbaldehydes, and their derivatives (Chadwick et al., 1973).
Safety And Hazards
The safety information for 5-Bromonaphthalene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5-bromonaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFFLFJQFWYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372805 | |
| Record name | 5-Bromonaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalene-2-carbaldehyde | |
CAS RN |
122349-66-0 | |
| Record name | 5-Bromonaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
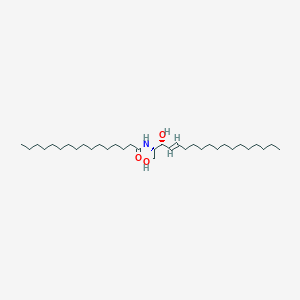
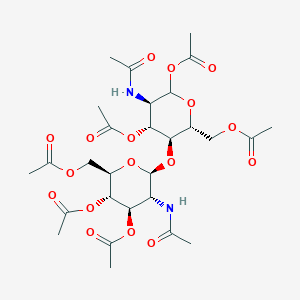
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
